molecular formula C3H2Br2N2S B2843167 2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole CAS No. 1454906-50-3

2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole

Cat. No.: B2843167
CAS No.: 1454906-50-3
M. Wt: 257.93
InChI Key: YOLQUSBYYQFVTG-UHFFFAOYSA-N
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Description

2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole is a heterocyclic compound containing bromine and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole typically involves the bromination of 5-methyl-1,3,4-thiadiazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl-thiadiazole derivatives, while coupling reactions can produce various biaryl compounds .

Scientific Research Applications

2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole involves its interaction with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. The thiadiazole ring can also participate in electron transfer processes, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methylpyridine
  • 2,5-Dibromopyridine
  • 2-Bromo-4-methylpyridine

Uniqueness

2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole is unique due to the presence of both bromine and sulfur atoms in its structure. This combination imparts distinct chemical properties, making it more versatile in various chemical reactions compared to similar compounds that lack either bromine or sulfur .

Properties

IUPAC Name

2-bromo-5-(bromomethyl)-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Br2N2S/c4-1-2-6-7-3(5)8-2/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLQUSBYYQFVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(S1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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